molecular formula C22H34N4O B4557806 2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No.: B4557806
M. Wt: 370.5 g/mol
InChI Key: QQTQQWGMVUXTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C22H34N4O and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.27326172 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives are synthesized through reactions involving specific pyrazole compounds, which are characterized by NMR spectroscopy and single-crystal X-ray structure studies. These compounds demonstrate potential for in vitro cytotoxic activity against human cells and antimicrobial activity against bacteria and yeasts, suggesting their utility in developing new therapeutic agents (Asegbeloyin et al., 2014).

Anticancer Activity of Pyran Derivatives

Microwave-assisted synthesis techniques enable the production of polysubstituted 4H-pyran derivatives. These compounds have been evaluated for their anticancer activity against various human cancer cell lines, revealing potent activity against different cell lines, which indicates their potential in cancer therapy (Hadiyal et al., 2020).

Development of Chiral N,N,O-Scorpionate Zinc Alkyls

The synthesis of chiral bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands has led to the discovery of efficient initiators for the ring-opening polymerization of rac-lactide, contributing to advancements in polymer chemistry and materials science (Otero et al., 2017).

Investigation of Solubility and Partitioning in Biologically Relevant Solvents

Studies on the solubility and partitioning of novel antifungal compounds reveal insights into their adsorption and delivery mechanisms in biological media. This research is critical for drug development, providing information on how drugs interact with biological systems and their distribution properties (Volkova et al., 2020).

Electro-catalyzed Synthesis of Pyrazole Derivatives

Electrochemical methods offer efficient and green pathways for synthesizing pyrazole derivatives. These techniques highlight the importance of sustainable chemistry practices in creating compounds with potential applications in medicinal chemistry and materials science (Vafajoo et al., 2015).

Properties

IUPAC Name

2-[4-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-3-11-26-19(2)21(16-23-26)17-24-13-14-25(22(18-24)10-15-27)12-9-20-7-5-4-6-8-20/h4-8,16,22,27H,3,9-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTQQWGMVUXTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.